Cas no 1796149-82-0 (2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid)
![2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid structure](https://www.kuujia.com/scimg/cas/1796149-82-0x500.png)
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1796149-82-0
- EN300-28272177
- 2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid
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- Inchi: 1S/C9H14N2O3/c1-7(12)11(6-4-5-10)9(2,3)8(13)14/h4,6H2,1-3H3,(H,13,14)
- InChI Key: NSKSQVWZKZWRKW-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)N(C(C)=O)CCC#N)=O
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4Ų
- XLogP3: -0.4
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272177-10g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 10g |
$2884.0 | 2023-09-09 | ||
Enamine | EN300-28272177-0.05g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28272177-0.5g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28272177-1g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28272177-5g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 5g |
$1945.0 | 2023-09-09 | ||
Enamine | EN300-28272177-5.0g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28272177-10.0g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28272177-1.0g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28272177-2.5g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28272177-0.1g |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid |
1796149-82-0 | 95.0% | 0.1g |
$591.0 | 2025-03-19 |
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid Related Literature
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
Additional information on 2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid
Professional Introduction to 2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic Acid (CAS No. 1796149-82-0)
2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid, with the CAS number 1796149-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its complex molecular structure, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both amide and carboxylic acid functional groups in its structure allows for diverse chemical modifications, which are crucial for developing novel therapeutic agents.
The molecular formula of 2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid is C9H14N2O3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure includes a methylpropanoic acid backbone, modified by an amide group attached to a 2-cyanoethyl moiety. This configuration imparts specific reactivity and solubility characteristics, making it suitable for various applications in synthetic chemistry.
In recent years, the pharmaceutical industry has shown increasing interest in this compound due to its potential applications in drug development. The amide functionality serves as a key site for further derivatization, enabling the creation of peptidomimetics and other bioactive molecules. These derivatives have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The cyanoethyl group further enhances the compound's versatility by providing a handle for nucleophilic substitution reactions, allowing for the introduction of diverse substituents.
One of the most compelling aspects of 2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid is its role as a building block in the synthesis of complex peptides and proteins. The ability to incorporate this compound into larger molecular frameworks has opened up new avenues for drug discovery. Researchers have leveraged its structural features to develop novel protease inhibitors, which are critical in treating various diseases such as HIV and cancer. The compound's compatibility with solid-phase peptide synthesis (SPPS) has made it particularly valuable in this context.
The carboxylic acid group in the molecule also plays a significant role in its chemical behavior. It can participate in esterification reactions, forming esters that are widely used in pharmaceutical formulations. These esters often exhibit improved stability and bioavailability compared to their parent compounds. Additionally, the carboxylic acid functionality can be used to form salts, which can enhance the solubility and pharmacokinetic properties of drug candidates.
Recent studies have highlighted the importance of optimizing reaction conditions when working with 2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid. Researchers have focused on developing efficient synthetic routes that minimize side reactions and maximize yield. Advances in catalytic methods have enabled the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions and hydrogenations. These innovations have not only improved the efficiency of synthetic processes but also reduced costs associated with drug production.
The compound's potential extends beyond pharmaceutical applications into agrochemicals and material science. Its structural motifs are found in various natural products and synthetic intermediates that exhibit interesting biological activities. For instance, derivatives of this compound have been investigated for their herbicidal and fungicidal properties, demonstrating its versatility beyond traditional medicinal chemistry.
In conclusion, 2-[N-(2-cyanoethyl)acetamido]-2-methylpropanoic acid (CAS No. 1796149-82-0) is a multifaceted compound with significant potential in multiple scientific domains. Its unique structural features enable diverse chemical modifications, making it an invaluable intermediate in drug development. As research continues to uncover new applications for this compound, its importance in synthetic chemistry is likely to grow even further.
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